molecular formula C11H21NO B13176010 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL

1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL

Cat. No.: B13176010
M. Wt: 183.29 g/mol
InChI Key: RCGFCNAULQXWFP-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL is a bicyclic alcohol-amine hybrid compound featuring a cyclobutanol core fused with a 3-methylcyclopentyl moiety bearing an aminomethyl substituent.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-[1-(aminomethyl)-3-methylcyclopentyl]cyclobutan-1-ol

InChI

InChI=1S/C11H21NO/c1-9-3-6-10(7-9,8-12)11(13)4-2-5-11/h9,13H,2-8,12H2,1H3

InChI Key

RCGFCNAULQXWFP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CN)C2(CCC2)O

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Construction

The key challenge is constructing the cyclobutane ring with high stereoselectivity and yield. Several methods have been reported:

  • Photochemical [2+2] Cycloaddition : This classical approach involves the photochemical [2+2] cycloaddition of alkenes or alkynes to generate cyclobutane derivatives. For example, the photochemical cycloaddition of appropriately substituted alkenes can produce cyclobutane rings with stereocontrol.

  • Transition Metal-Catalyzed Cyclization : Modern methods employ transition-metal catalysis, especially rhodium, ruthenium, or iridium complexes, to facilitate cyclization of suitable precursors. These methods often allow for better regio- and stereoselectivity.

  • Ring Contraction of Larger Cyclic Precursors : Synthesis can also involve the contraction of larger rings (e.g., cyclopentanes) via photochemical or thermal methods to generate cyclobutane rings.

Functionalization with Aminomethyl and Hydroxyl Groups

Once the cyclobutane core is established, the subsequent steps involve selective introduction of the aminomethyl and hydroxyl groups:

  • Nucleophilic Substitution or Amination : The aminomethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring reacts with aminomethyl nucleophiles, often under basic or catalytic conditions.

  • Hydroxylation : Hydroxyl groups are typically introduced through oxidation or direct hydroxylation of the precursor, often using reagents like osmium tetroxide or via radical-mediated processes.

Specific Synthetic Routes

Based on recent literature, one promising route involves:

Representative Reaction Scheme

Alkene precursor + UV light → Cyclobutane core
Cyclobutane + Formaldehyde derivative + Amine → Aminomethylated cyclobutane
Aminomethylated cyclobutane + Oxidant → Hydroxylated derivative

This sequence emphasizes the importance of regioselectivity and stereocontrol at each step.

Research Findings and Data

Method Key Reagents Conditions Advantages Limitations
Photochemical [2+2] cycloaddition UV light, alkenes Ambient or controlled temperature High regioselectivity Requires UV equipment, limited substrate scope
Transition-metal catalysis Rh, Ru, Ir complexes Mild temperatures, inert atmosphere Stereoselectivity, functional group tolerance Catalyst cost, need for optimization
Ring contraction Larger cyclic precursors Thermal or photochemical Efficient ring formation Multi-step process, stereocontrol challenges

Recent studies indicate that transition-metal catalysis, especially rhodium-mediated cyclization, offers high selectivity and yields, making it a preferred approach for synthesizing complex cyclobutane derivatives like the target compound.

Notes on Stereochemistry and Functional Group Compatibility

  • Stereoselectivity is critical, especially when introducing the aminomethyl group, which can influence biological activity.
  • The presence of the methyl substituent on the cyclopentyl ring requires regioselective functionalization strategies.
  • Protecting groups may be employed during synthesis to prevent undesired side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL (inferred properties) with structurally related cyclobutanol and cycloalkylamine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Notes Reactivity/Applications
This compound (hypothetical) C₁₁H₂₁NO ~183.29 3-methylcyclopentyl, aminomethyl Likely synthesized via Grignard addition to cyclobutanone followed by functionalization . Strain-driven reactivity; potential use in medicinal chemistry due to amine functionality.
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol C₈H₁₅NO 141.21 Cyclopropyl, aminomethyl Commercial availability (American Elements); storage as oil at 4°C. Limited safety data; used in life science research.
1-Phenylcyclobutane-1-ol C₁₀H₁₂O 148.2 Phenyl Synthesized via Friedel-Crafts alkylation or ketone reduction. Failed in Pd-catalyzed aminocarbonylation reactions due to steric hindrance .
3-amino-3-(2-fluoroethyl)cyclobutan-1-ol C₆H₁₂FNO 133.17 2-fluoroethyl, amino Part of Enamine’s building block catalog. Fluorine enhances metabolic stability; explored in drug discovery.
1-Methylcyclopentanol C₆H₁₂O 100.16 Methyl Commercial (CAS: 1462-03-9); used in organic synthesis. Less strained than cyclobutanol analogs; lower reactivity in ring-opening reactions.
1-[(Cycloheptylamino)methyl]cyclobutan-1-ol C₁₂H₂₃NO 197.32 Cycloheptylamino No synthetic details available; CAS: 1600272-52-3. Bulky substituent may limit bioavailability but enhance target specificity.

Key Findings:

Structural Strain vs. Reactivity: Cyclobutanol derivatives (e.g., 1-phenylcyclobutane-1-ol) exhibit higher strain than larger cycloalkanols (e.g., 1-methylcyclopentanol), which can enhance reactivity in ring-opening or functionalization reactions . However, steric bulk (e.g., 3-methylcyclopentyl) may hinder certain transformations, as seen in failed Pd-catalyzed reactions of alkyl-substituted cyclobutanols .

Fluorinated analogs (e.g., 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol) further optimize pharmacokinetic properties .

Synthetic Challenges : Cyclopropane- and cyclobutane-fused alcohols often require specialized methods, such as Grignard additions to strained ketones or palladium-catalyzed cross-couplings . Functionalization of the 3-methylcyclopentyl group may necessitate protecting-group strategies to avoid side reactions.

Biological Activity

1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structural features, including a cyclobutane ring and an aminomethyl group, suggest it may interact with biological systems in significant ways.

  • Molecular Formula : C11H21NO
  • Molecular Weight : 183.29 g/mol
  • CAS Number : 1859005-49-4

The compound's structure allows for specific interactions with biological targets, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antidepressant Effects : Some studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, potentially offering antidepressant effects.
  • Anti-inflammatory Properties : The presence of the hydroxyl group allows for interactions that may modulate inflammatory responses, making it a candidate for further investigation in inflammatory disease models.
  • Neuroprotective Effects : Preliminary findings indicate that such compounds may provide neuroprotection against oxidative stress, which is critical in neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects likely involves:

  • Receptor Modulation : The aminomethyl group can form hydrogen bonds with various receptors, influencing their activity.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Antidepressant Activity

A study investigating structurally related compounds demonstrated significant antidepressant-like effects in animal models. These effects were attributed to increased serotonin levels in the synaptic cleft, suggesting a similar potential for this compound.

Anti-inflammatory Research

Research conducted on analogs of this compound revealed promising anti-inflammatory activities. In vitro assays showed reduced production of pro-inflammatory cytokines when treated with these compounds. This suggests that this compound could be explored for therapeutic applications in conditions like arthritis or other inflammatory diseases.

Neuroprotective Studies

In models of oxidative stress, related compounds have shown the ability to protect neuronal cells from damage. The proposed mechanism involves the scavenging of free radicals and modulation of apoptotic pathways, indicating a potential for neuroprotective strategies using this compound.

Comparative Analysis of Similar Compounds

Compound NameStructureMolecular FormulaKey Biological Activity
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-olStructureC9H17NONeuroprotective
1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OLStructureC9H19NOAntidepressant
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-olStructureC10H19NOAnti-inflammatory

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